molecular formula C22H23N5O4S2 B2629775 4-[bis(2-cyanoethyl)sulfamoyl]-N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)benzamide CAS No. 313405-05-9

4-[bis(2-cyanoethyl)sulfamoyl]-N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)benzamide

Cat. No. B2629775
CAS RN: 313405-05-9
M. Wt: 485.58
InChI Key: YBNAHMJURQPFHE-UHFFFAOYSA-N
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Description

The compound “4-[bis(2-cyanoethyl)sulfamoyl]-N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)benzamide” is a complex organic molecule. It contains a total of 76 bonds, including 43 non-H bonds, 21 multiple bonds, 11 rotatable bonds, 3 double bonds, 2 triple bonds, and 16 aromatic bonds . The molecule also includes 1 five-membered ring, 3 six-membered rings, and 1 nine-membered ring .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple functional groups and ring structures. It contains a benzothiazole ring, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring . It also contains a sulfamoyl group and two cyanoethyl groups attached to the benzothiazole ring .


Physical And Chemical Properties Analysis

The molecular formula of this compound is C29H36N6O4S2, and it has an average mass of 596.764 Da . It contains a total of 76 bonds, including 43 non-H bonds, 21 multiple bonds, 11 rotatable bonds, 3 double bonds, 2 triple bonds, and 16 aromatic bonds .

Scientific Research Applications

Anticancer Activities

Benzothiazole derivatives have been extensively studied for their anticancer properties. For instance, the synthesis and in-vitro anticancer activity of heterocyclic compounds containing benzothiazoles fused with pyrimidines and pyrazoles have demonstrated significant activity against various cancer cell lines. These compounds exhibit remarkable in-vitro anticancer activity towards 60 human cancer cell lines, indicating their potential as therapeutic agents against cancer (Waghmare et al., 2013). Additionally, indapamide derivatives, including benzothiazole derivatives, have shown proapoptotic activity on melanoma cell lines, further supporting their application in cancer treatment (Yılmaz et al., 2015).

Antimicrobial Activities

Research into benzothiazole derivatives also highlights their antimicrobial potential. Various synthesized benzothiazole compounds have been screened for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities, showcasing their broad-spectrum efficacy against microbial strains (Patel et al., 2009). This suggests their usefulness in developing new antimicrobial agents to combat resistant strains of bacteria and fungi.

Enzyme Inhibition

Benzothiazole derivatives have been explored for their ability to inhibit various enzymes, which is crucial for the development of therapeutic agents targeting specific biochemical pathways. For instance, microwave-assisted synthesis of novel acridine-acetazolamide conjugates, including benzothiazole derivatives, investigated their inhibition effects on human carbonic anhydrase isoforms. These studies have shown that benzothiazole derivatives can effectively inhibit enzyme activity, indicating their potential in treating conditions related to enzyme dysregulation (Ulus et al., 2016).

properties

IUPAC Name

4-[bis(2-cyanoethyl)sulfamoyl]-N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O4S2/c1-22(2)13-17-19(18(28)14-22)32-21(25-17)26-20(29)15-5-7-16(8-6-15)33(30,31)27(11-3-9-23)12-4-10-24/h5-8H,3-4,11-14H2,1-2H3,(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBNAHMJURQPFHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCC#N)CCC#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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